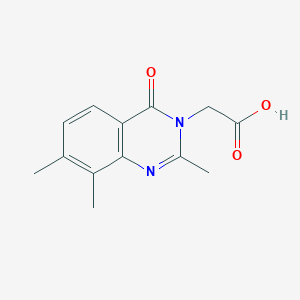

(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Description

(2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazolinone derivative characterized by a fused bicyclic aromatic ring system with a ketone group at position 4 and acetic acid moiety at position 2. The 2,7,8-trimethyl substituents on the quinazolinone core distinguish it from simpler analogs. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The acetic acid group enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.

Properties

IUPAC Name |

2-(2,7,8-trimethyl-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7-4-5-10-12(8(7)2)14-9(3)15(13(10)18)6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMWTNMTRVDSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Identity and Properties

(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid, commonly referred to as TMQA, is an organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol. Its structure includes a quinazoline core that is modified with acetic acid functionality, which is significant for its biological activity. The compound is characterized by its potential therapeutic applications and has been the subject of various studies exploring its pharmacological properties.

Pharmacological Properties

Research indicates that TMQA exhibits various biological activities that may be beneficial in therapeutic contexts. Notably, it has been evaluated for its inhibitory effects on cyclooxygenase enzymes, which are critical in the inflammatory response.

- Cyclooxygenase Inhibition : A study showed that derivatives of quinazoline compounds, including TMQA, were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). Among these compounds, some exhibited significant selectivity towards COX-2 inhibition, indicating potential anti-inflammatory properties .

The biological activity of TMQA can be attributed to its interaction with specific enzymes and receptors within the body:

- Enzyme Inhibition : The compound’s structural features allow it to bind effectively to COX enzymes, which play a pivotal role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation.

- Receptor Interaction : Preliminary studies suggest that TMQA may also interact with various receptors involved in pain and inflammation pathways, although more detailed investigations are required to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have explored the biological implications of TMQA and similar compounds:

- Case Study 1 : In vitro assays demonstrated that certain derivatives of TMQA showed promising results in reducing inflammation in models mimicking acute inflammatory responses. The IC50 values for COX-2 inhibition ranged significantly among derivatives, with some showing values as low as 150 nM .

- Case Study 2 : A comparative analysis of quinazoline derivatives indicated that modifications at specific positions on the quinazoline ring could enhance anti-inflammatory activity. This suggests a structure-activity relationship that could guide future drug design efforts .

Data Table: Biological Activity Summary

| Compound Name | Molecular Formula | Molecular Weight | COX-2 Inhibition IC50 (nM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| TMQA | C13H14N2O3 | 246.26 g/mol | 150 | 570.6 |

| Derivative A | C13H14N2O3 | 246.26 g/mol | 200 | 300 |

| Derivative B | C13H14N2O3 | 246.26 g/mol | 100 | 400 |

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Activity :

- Anti-inflammatory Effects :

-

Antimicrobial Properties :

- Preliminary studies indicate that TMQA exhibits antimicrobial activity against several bacterial strains. This suggests its potential use in developing new antimicrobial agents.

Cosmetic Applications

- Skin Care Formulations :

-

Stabilizing Agent :

- The compound's chemical stability makes it an excellent candidate for stabilizing emulsions in cosmetic products. Its ability to maintain the integrity of formulations is crucial for product efficacy and shelf life.

Agricultural Applications

- Plant Growth Promotion :

- Pesticide Development :

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The quinazolinone scaffold is highly modifiable, and substituents significantly influence physicochemical and biological properties. Key comparisons include:

Physicochemical Properties

- Thienopyrimidinone derivatives (e.g., ) have higher molecular weights (~286 g/mol) but lack data on thermal stability .

Solubility :

- Acetic acid derivatives generally exhibit moderate aqueous solubility at physiological pH. The hydrochloride salt in (310.56 g/mol) shows enhanced solubility in polar solvents compared to free acids .

Preparation Methods

Formation of 2-Methyl-4H-benzoxazin-4-one Intermediate

Anthranilic acid is reacted with acetic anhydride under reflux conditions to form 2-methyl-4H-benzoxazin-4-one, an important intermediate. The reaction parameters are as follows:

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Anthranilic acid | 0.1 mol | Starting material | |

| Acetic anhydride | 0.2 mol, reflux 4 hrs | 62% | Reflux at ~210 °C for 10 min |

| Work-up | Vacuum evaporation, wash with petroleum ether | Pale-yellow solid obtained |

This intermediate is moisture sensitive and prone to hydrolysis, thus requiring careful handling.

Conversion to 2-Methyl-3(4H)-quinazolinone

The benzoxazinone intermediate is treated with ammonium acetate in situ to cyclize and form 2-methyl-3(4H)-quinazolinone. This step is typically conducted by adding ammonium acetate to the reaction mixture post reflux, followed by cooling, filtration, and recrystallization from ethanol to yield the quinazolinone core with high purity.

Introduction of the Acetic Acid Side Chain

Alkylation with Ethyl Chloroacetate

The quinazolinone core is deprotonated using sodium hydride in anhydrous DMF at low temperature (0°C), followed by the addition of ethyl chloroacetate to introduce the acetic acid moiety as an ester:

| Step | Reagents/Conditions | Time | Notes |

|---|---|---|---|

| Deprotonation | Sodium hydride (60%), 0°C to RT | 1 hour | Controlled addition to avoid side reactions |

| Alkylation | Ethyl chloroacetate, RT | 4 hours | Monitored by TLC |

| Work-up | Quenching with water | Ester intermediate obtained |

The ester product can be hydrolyzed subsequently to yield the free acetic acid derivative.

The introduction of methyl groups at positions 7 and 8 on the quinazolinone ring (to obtain the 2,7,8-trimethyl derivative) can be achieved by starting from appropriately substituted anthranilic acid derivatives or by methylation of the quinazolinone ring post-synthesis using methylating agents under controlled conditions. Specific protocols for selective methylation are less commonly detailed but may involve:

- Use of methyl iodide or dimethyl sulfate with strong bases.

- Directed ortho-metalation followed by methylation.

This step is critical to achieve the trimethyl substitution pattern characteristic of the target compound.

Alternative Green Synthesis Approaches

Recent advances have explored green chemistry approaches for quinazolinone synthesis, employing natural deep eutectic solvents (NADES) and molecular sieves to facilitate condensation reactions under milder and more environmentally friendly conditions. For example, choline chloride-based NADES have been used to synthesize 3-substituted quinazolinones efficiently, which could be adapted for the preparation of acetic acid derivatives.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The synthesized quinazolinone derivatives, including acetic acid substituted compounds, have been characterized by melting point, thin-layer chromatography (TLC), FT-IR, GC-MS, and NMR spectroscopy to confirm structure and purity.

- Spectral data typically show characteristic carbonyl stretches (~1700 cm⁻¹) in IR and distinctive proton signals for methyl and methylene groups in NMR.

- Elemental analysis and high-resolution mass spectrometry (HRMS) confirm molecular formula and substitution patterns.

- Biological evaluation of related compounds suggests potential for enzyme inhibition, highlighting the importance of precise synthetic control over substitution.

Q & A

Q. How can researchers design multi-target inhibition studies for this compound?

- Methodology :

- Network pharmacology : Use STRING or KEGG databases to identify interconnected targets (e.g., kinases, GPCRs).

- Selectivity assays : Screen against panels of recombinant enzymes (e.g., Eurofins CEREP) to quantify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.